The compound is cataloged under the CAS number 937630-96-1. It has been identified as a versatile building block in the synthesis of bioactive molecules, particularly in pharmaceutical research where it may serve as an intermediate for developing therapeutic agents targeting various biological pathways .
The synthesis of N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide typically involves the reaction of 3-aminophenylacetic acid with morpholine. This process can be facilitated by coupling agents such as dicyclohexylcarbodiimide, which promotes the formation of the amide bond. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature, allowing for efficient mixing and reaction progression.
For industrial-scale production, methods may be optimized using continuous flow reactors and catalysts to enhance yield and reduce processing time .
The molecular structure of N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide can be described by its chemical formula . The compound features:
N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in generating diverse derivatives .
The mechanism of action for N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide is primarily linked to its interaction with specific biological targets. Research suggests that compounds with similar structures may inhibit certain enzyme pathways, particularly those involved in cancer progression and inflammation.
The compound may act as a biochemical probe, modulating signaling pathways associated with cell proliferation and apoptosis. Its structural features allow it to engage with protein targets effectively, potentially leading to therapeutic effects in conditions like cancer .
N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide has several notable applications:
Epoxyamide intermediates serve as precursors for installing the morpholine moiety. ZnCl₂-catalyzed ring-opening of glycidyl amides with morpholine achieves >90% regioselectivity for the terminal carbon, minimizing diol byproducts. This selectivity arises from Lewis acid activation of the epoxide, directing nucleophilic attack to the less hindered carbon [4] [8].
Key variables influencing regioselectivity:
Table 1: Regioselectivity in Morpholine Ring-Opening of Epoxyamides
Catalyst | Temp (°C) | Solvent | Regioisomer Ratio (Terminal:Internal) | Yield (%) |
---|---|---|---|---|
ZnCl₂ | 60 | THF | 92:8 | 85 |
BF₃·OEt₂ | 25 | DCM | 78:22 | 70 |
None | 80 | H₂O | 65:35 | 58 |
Asymmetric construction of the morpholine-propionamide chiral center employs cinchona alkaloid-derived squaramides (e.g., catalyst 8) or chiral phosphoric acids. These catalysts facilitate enantioselective Mannich reactions between N-Boc-isatin imines and morpholine-containing enolates, delivering products with 85–99% ee [4] [9] [10].
Critical advancements:
Solid-phase techniques enable rapid purification and high-throughput synthesis. Wang resin-supported aminophenylpropionates react with in-situ-activated morpholine-4-propionic acid via DIC/HOBt coupling, achieving 95% purity after cleavage. Microwave irradiation (170°C, MeCN) reduces reaction times from hours to 25 minutes [8] [10].
Advantages over solution-phase:
Solvent polarity critically impacts amidation kinetics and stereoselectivity:
Table 2: Solvent Influence on Key Reactions
Reaction | Solvent | Rate Constant (k, s⁻¹) | Yield (%) | ee (%) |
---|---|---|---|---|
Epoxyamide ring-opening | THF | 0.025 | 85 | - |
Epoxyamide ring-opening | H₂O | 0.012 | 58 | - |
Asymmetric Mannich | Et₂O | 0.018 | 98 | >99 |
Asymmetric Mannich | EtOH | 0.009 | 73 | 85 |
The 3-aminophenyl group enables late-stage diversification:
Key reaction conditions:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3